

Flizasertib's Kinase Profile: A Guide to Its High Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Flizasertib (GDC-8264) is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death. Understanding the selectivity of a kinase inhibitor is paramount in drug development to minimize off-target effects and ensure a favorable safety profile. This guide provides a comprehensive overview of **Flizasertib**'s cross-reactivity with other kinases, based on available experimental data.

High Degree of Selectivity Against the Human Kinome

Extensive kinase profiling has demonstrated that **Flizasertib** possesses an exceptional degree of selectivity for its primary target, RIPK1. In a comprehensive study, **Flizasertib** was screened against a large panel of kinases, revealing its limited interaction with other members of the kinome.

A pivotal study by Genentech, the developers of **Flizasertib**, tested the compound at a high concentration of 10 μ M against a panel of 220 different kinases. The results were remarkable: no kinase in this extensive panel was inhibited by 50% or more[1]. This indicates a very low potential for off-target kinase inhibition, a highly desirable characteristic for a clinical candidate.



The exceptional selectivity of **Flizasertib** is attributed to its unique mechanism of action. It binds to a distinct allosteric pocket on RIPK1, a feature not commonly found in other kinases, and avoids interactions with the highly conserved hinge region of the ATP-binding site, which is a common source of cross-reactivity for many kinase inhibitors[1].

Quantitative Kinase Inhibition Data

While a detailed quantitative breakdown of the inhibition of all 220 kinases is not publicly available, the data strongly supports the high selectivity of **Flizasertib**. The following table summarizes the key findings regarding its inhibitory activity.

Kinase Target	Inhibition Data	Source
RIPK1 (Primary Target)	Human Kiapp = 0.00071 μM	[1]
Panel of 220 Kinases	No kinase inhibited by ≥50% at 10 μM	[1]

This high level of selectivity minimizes the potential for unintended biological effects mediated by the inhibition of other kinases, thereby enhancing the therapeutic window of **Flizasertib**.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A variety of robust biochemical assays are employed for this purpose. These assays can be broadly categorized into activity assays, which measure the catalytic function of the kinase, and binding assays, which quantify the interaction between the inhibitor and the kinase.

Commonly Employed Kinase Profiling Platforms:

Radiometric Assays: Often considered the "gold standard," these assays directly measure
the transfer of a radiolabeled phosphate from ATP to a substrate. The amount of
incorporated radioactivity is proportional to the kinase activity. The HotSpot[™] and
33PanQinase[™] assays are examples of this technology[2].

Validation & Comparative



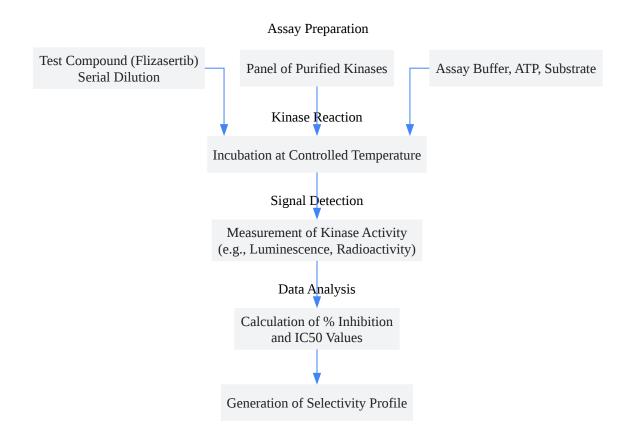


- Luminescence-Based Assays: These assays, such as the ADP-Glo[™] kinase assay, measure the amount of ADP produced during the kinase reaction. The amount of ADP is then coupled to a luciferase reaction that generates a light signal, which is inversely proportional to the kinase activity in the presence of an inhibitor[3].
- Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. Changes in the fluorescence signal indicate the level of kinase activity.
- Mobility Shift Assays: These assays, often performed on microfluidic chips, separate the
 phosphorylated and non-phosphorylated substrates based on changes in their
 electrophoretic mobility. The ratio of the two provides a measure of kinase activity.
- Competition Binding Assays: The KINOMEscan[™] platform is a widely used binding assay. It
 measures the ability of a test compound to compete with an immobilized ligand for binding to
 the kinase active site. The amount of kinase bound to the solid support is quantified,
 providing a measure of the inhibitor's binding affinity[4].

The selection of a specific assay format depends on factors such as throughput requirements, the nature of the kinase and substrate, and the desired level of sensitivity[5].

Below is a generalized workflow for a typical in vitro kinase selectivity profiling experiment.





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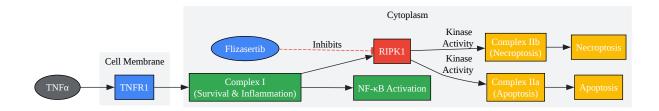
Figure 1. Generalized workflow for in vitro kinase selectivity profiling.

Signaling Pathway Context

Flizasertib's primary target, RIPK1, is a critical node in cellular signaling pathways that control inflammation and cell death. Specifically, RIPK1 plays a dual role in the tumor necrosis factor (TNF) signaling pathway. It can act as a scaffold to promote cell survival and inflammation through the activation of NF-κB, or its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis. Flizasertib selectively inhibits the kinase function of RIPK1, thereby blocking the cell death-inducing signals without affecting its pro-



survival scaffolding function. The high selectivity of **Flizasertib** ensures that its therapeutic effects are precisely targeted to the RIPK1 kinase-mediated pathways, minimizing the risk of interfering with other essential cellular signaling cascades.



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Figure 2. Simplified TNF signaling pathway showing the point of intervention by **Flizasertib**.

In conclusion, the available data strongly indicates that **Flizasertib** is a highly selective inhibitor of RIPK1 with minimal cross-reactivity against a broad range of other kinases. This high selectivity is a key attribute that supports its ongoing clinical development for the treatment of inflammatory diseases.

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